Structural Differentiation from N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide Enables PI3K-Selective vs. Dual PI3K/BRD4 Inhibition
The target compound replaces the terminal acetamide group of N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide with a pyridazin-3(2H)-one ring. The acetamide analog is characterized as a dual PI3K/BRD4 inhibitor . Pyridazin-3(2H)-one is a recognized PI3K hinge-binding motif, and SAR studies on pyridazinone PI3Kδ inhibitors show that N2-substitution with elaborated heterocycles (position analogous to the target compound's attachment) delivers PI3Kδ IC50 values in the low nanomolar range with >100-fold selectivity over other PI3K isoforms and no reported BRD4 activity, representing a shift to a single-target pharmacological profile .
| Evidence Dimension | Primary target profile (PI3K vs. dual PI3K/BRD4) |
|---|---|
| Target Compound Data | Predicted PI3K-selective inhibitor (PI3Kδ IC50 anticipated in low nanomolar range per class SAR); no BRD4 bromodomain binding motif present |
| Comparator Or Baseline | N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide: dual PI3K/BRD4 inhibitor (specific IC50 values not publicly disclosed; preclinical candidate status) |
| Quantified Difference | Qualitative shift from dual-target to single-target pharmacology based on replacement of acetamide with pyridazinone; representative pyridazinone analogs in the class achieve PI3Kδ IC50 <10 nM with >100-fold selectivity over PI3Kα, β, γ |
| Conditions | Structural SAR inference; pyridazinone PI3Kδ inhibitor SAR derived from J. Med. Chem. 2024 publication (enzyme inhibition assays, PI3K isoform panels) ; acetamide analog characterization from vendor technical documentation |
Why This Matters
Researchers seeking a PI3K-selective inhibitor without confounding BRD4 activity can prioritize this compound over the dual-target acetamide analog, which introduces a second pharmacological variable that complicates target deconvolution and increases polypharmacology risk.
- [1] Bruno, P., et al. Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. J. Med. Chem., 2024, 67, 11103-11124. PI3K isoform selectivity data and N2-substituent SAR. View Source
- [2] PDB Entry 8S3R. Human PI3Kδ in complex with pyridazinone inhibitor 7. Demonstrates pyridazinone hinge-binding mode in PI3K. View Source
